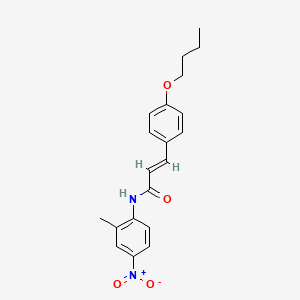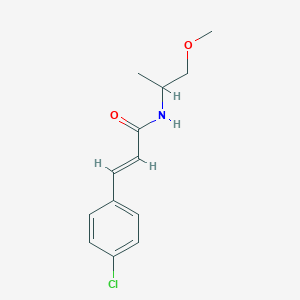![molecular formula C20H12BrNO3 B5430096 4-{2-[5-(4-bromophenyl)-2-furyl]-1-cyanovinyl}benzoic acid](/img/structure/B5430096.png)
4-{2-[5-(4-bromophenyl)-2-furyl]-1-cyanovinyl}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{2-[5-(4-bromophenyl)-2-furyl]-1-cyanovinyl}benzoic acid, also known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound was first synthesized in 2000 by researchers at Bayer AG, and since then, it has been extensively studied for its anti-inflammatory and anti-cancer properties.
Mecanismo De Acción
4-{2-[5-(4-bromophenyl)-2-furyl]-1-cyanovinyl}benzoic acid 11-7082 inhibits the activity of NF-κB by covalently modifying the cysteine residue at position 179 of the p65 subunit. This modification prevents the translocation of NF-κB to the nucleus, thereby inhibiting its transcriptional activity.
Biochemical and Physiological Effects:
This compound 11-7082 has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, it has been shown to inhibit angiogenesis, induce apoptosis, and enhance the efficacy of chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-{2-[5-(4-bromophenyl)-2-furyl]-1-cyanovinyl}benzoic acid 11-7082 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a well-defined mechanism of action, which makes it a useful tool for studying the role of NF-κB in various biological processes. However, it also has some limitations. It has been shown to have off-target effects, which can complicate the interpretation of experimental results. Additionally, its covalent modification of the p65 subunit can lead to irreversible inhibition of NF-κB, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 4-{2-[5-(4-bromophenyl)-2-furyl]-1-cyanovinyl}benzoic acid 11-7082. One area of research is the development of more potent and selective inhibitors of NF-κB. Another area of research is the identification of biomarkers that can predict the response of cancer cells to this compound 11-7082. Additionally, the combination of this compound 11-7082 with other therapeutic agents, such as chemotherapy and radiation therapy, is an area of active investigation. Finally, the role of NF-κB in other biological processes, such as immune function and metabolism, is an area of ongoing research.
Métodos De Síntesis
The synthesis of 4-{2-[5-(4-bromophenyl)-2-furyl]-1-cyanovinyl}benzoic acid 11-7082 involves a multi-step process that starts with the reaction of 4-bromobenzaldehyde with furfural to form the intermediate compound 2-(5-bromo-2-furyl)acrolein. This intermediate is then reacted with malononitrile to form the cyano-substituted compound, which is subsequently reacted with 4-hydroxybenzoic acid to form this compound 11-7082.
Aplicaciones Científicas De Investigación
4-{2-[5-(4-bromophenyl)-2-furyl]-1-cyanovinyl}benzoic acid 11-7082 has been extensively studied for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. By inhibiting NF-κB, this compound 11-7082 can reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases.
Propiedades
IUPAC Name |
4-[(Z)-2-[5-(4-bromophenyl)furan-2-yl]-1-cyanoethenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12BrNO3/c21-17-7-5-14(6-8-17)19-10-9-18(25-19)11-16(12-22)13-1-3-15(4-2-13)20(23)24/h1-11H,(H,23,24)/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQXDJCZMCPCNOA-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=C(C#N)C3=CC=C(C=C3)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=C(\C#N)/C3=CC=C(C=C3)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-benzyl-5-[1-(2-pyridinylcarbonyl)-4-piperidinyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5430015.png)
![(5-isoquinolinylmethyl){[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}methylamine](/img/structure/B5430023.png)

![N-[(7S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]quinoxaline-6-carboxamide](/img/structure/B5430045.png)
![2-methyl-N-{2-oxo-2-[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]ethyl}propanamide](/img/structure/B5430053.png)
![3-{3-[4-(trifluoromethyl)benzoyl]piperidin-1-yl}propanamide](/img/structure/B5430070.png)

![N-(4-ethylphenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B5430076.png)
![2-methyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5430102.png)
![N-methyl-1-(1-methyl-1H-imidazol-2-yl)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]methanamine](/img/structure/B5430109.png)

![N-{3-[(4,4-dimethylpentyl)amino]propyl}-2-(hydroxyimino)acetamide](/img/structure/B5430122.png)
![1-(1-adamantyl)-3-[4-methoxy-3-(4-morpholinylmethyl)phenyl]-2-propen-1-one](/img/structure/B5430123.png)
![2-isobutyl-6-[(1-methyl-1H-indol-3-yl)acetyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5430129.png)